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For researchers, scientists, and drug development professionals engaged in the synthesis and

purification of oligonucleotides, the dimethoxytrityl (DMT)-on strategy offers a powerful method

for isolating full-length products from failure sequences. The hydrophobic DMT group provides

a strong handle for purification, typically via reversed-phase high-performance liquid

chromatography (RP-HPLC) or solid-phase extraction (SPE). However, this technique is not

without its challenges. This technical support center provides troubleshooting guides and

frequently asked questions (FAQs) to address common issues encountered during the

purification of DMT-on oligonucleotides.

Frequently Asked Questions (FAQs)
Q1: What is the principle behind DMT-on oligonucleotide purification?

A1: DMT-on purification leverages the hydrophobic 4,4'-dimethoxytrityl (DMT) group that is left

on the 5'-terminus of the full-length oligonucleotide after solid-phase synthesis. This lipophilic

group significantly increases the retention of the desired product on a reversed-phase

chromatography matrix compared to the more hydrophilic "failure sequences" (truncated

oligonucleotides) that lack the DMT group because their growth was capped during synthesis.

[1][2] This difference in hydrophobicity allows for effective separation.

Q2: What are the most common methods for DMT-on purification?
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A2: The two primary methods for DMT-on purification are:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely

used technique that separates molecules based on their hydrophobicity.[3] The DMT-on

oligonucleotide binds strongly to the hydrophobic stationary phase and is eluted using a

gradient of an organic solvent, such as acetonitrile.[1]

Solid-Phase Extraction (SPE) Cartridges: SPE offers a faster and more convenient method

for routine purification.[4][5] The principle is the same as RP-HPLC, where the DMT-on

product is retained on a hydrophobic sorbent while impurities are washed away.[6]

Q3: What are the main advantages of DMT-on purification?

A3: The primary advantage of DMT-on purification is its ability to effectively separate the full-

length, desired oligonucleotide from the majority of synthesis-related impurities, particularly the

shorter, uncapped failure sequences.[2][3] This method is particularly effective for the

purification of longer oligonucleotides (40 to 150 nucleotides).[1]

Q4: What are "failure sequences" and how are they removed?

A4: Failure sequences, or truncated oligonucleotides, are shorter DNA or RNA strands that

result from incomplete coupling reactions during solid-phase synthesis.[7] In a successful

synthesis cycle, any unreacted 5'-hydroxyl groups are "capped" with acetic anhydride.[1] This

capping prevents further chain elongation, and these capped sequences do not have a 5'-DMT

group. Because they lack the hydrophobic DMT group, they have a much lower affinity for the

reversed-phase matrix and are easily washed away during the initial, low organic solvent wash

steps of the purification process.[2][4]

Q5: What is detritylation and why is it necessary?

A5: Detritylation is the chemical removal of the 5'-DMT protecting group. This step is essential

because the DMT group is not part of the native oligonucleotide and must be removed to yield

the final, biologically active product.[1] The removal is typically achieved by treating the

oligonucleotide with a mild acid, such as trifluoroacetic acid (TFA) or dichloroacetic acid (DCA).

[4][8][9] This can be done either while the oligonucleotide is bound to the purification column

("on-column") or after it has been eluted ("off-column").[4][10]
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Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of DMT-on

oligonucleotides.
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Problem Potential Cause(s) Recommended Solution(s)

Low Purity of Final Product
Incomplete removal of failure

sequences.

Optimize the wash step by

increasing the volume or the

organic solvent concentration

slightly to ensure all non-DMT-

on species are removed before

elution.[5]

Co-elution of DMT-on

impurities (e.g., n-1mers with a

DMT group).

This can occur due to

inefficient capping during

synthesis.[11] Optimize the

capping step in your synthesis

protocol. For purification, a

shallower gradient in RP-HPLC

may improve resolution.

Depurination during acidic

detritylation.

The acidic conditions required

for DMT removal can lead to

the hydrolysis of the glycosidic

bond in purine bases (adenine

and guanine).[1][9] Minimize

the exposure time to acid and

perform the detritylation at a

lower temperature. Consider

using a weaker acid if

possible.

Presence of n+1 impurities. These impurities, which are

one nucleotide longer than the

target sequence, can arise

from side reactions during

synthesis.[11] They are DMT-

on and thus difficult to

separate. Optimizing the

synthesis chemistry,

particularly the activator used,

can minimize their formation.

High-resolution ion-exchange
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chromatography may be

required for separation.

Low Yield of Purified

Oligonucleotide

Premature detritylation during

synthesis or sample workup.

Ensure that the crude

oligonucleotide solution

remains basic before

purification to prevent

accidental loss of the DMT

group.[8]

Incomplete elution from the

column/cartridge.

Increase the concentration of

the organic solvent in the

elution buffer or increase the

elution volume. Ensure the

chosen solvent is a strong

enough eluent for your specific

oligonucleotide.

Loss of product during wash

steps.

The wash conditions may be

too stringent, causing the

DMT-on product to partially

elute. Decrease the organic

solvent concentration in the

wash buffer.

Peak Splitting or Broadening in

HPLC Chromatogram

Secondary structure formation

in the oligonucleotide.

The presence of secondary

structures like hairpins or

duplexes can lead to poor

peak shape.[1] Performing the

purification at an elevated

temperature (e.g., 60 °C) can

help to denature these

structures.[1]

Issues with the ion-pairing

agent.

In ion-pair RP-HPLC, an

incorrect concentration or type

of ion-pairing agent (e.g.,

triethylammonium acetate -

TEAA) can result in poor peak

shape.[12] Ensure the ion-
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pairing agent is at the optimal

concentration and is

compatible with your column

and mobile phase.

Column overload.

Injecting too much sample can

lead to peak distortion. Reduce

the amount of oligonucleotide

loaded onto the column.[12]

Incomplete Detritylation
Insufficient acid concentration

or exposure time.

The efficiency of detritylation

depends on the acid used and

the duration of the treatment.

[13] For on-column

detritylation, ensure the acidic

solution fully wets the resin

and allow for sufficient

incubation time. For off-column

detritylation, optimize the acid

concentration and reaction

time.[8]

Presence of thymidine-rich

sequences.

Thymine can retain the trityl

group more strongly than other

bases, potentially requiring

longer exposure to acidic

conditions for complete

removal.[9]

Quantitative Data Summary
The following table summarizes representative purity and recovery data from different DMT-on

purification strategies. Actual results will vary depending on the oligonucleotide sequence,

length, and the specific protocol and materials used.
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Purification

Method
Starting Purity Final Purity Recovery Reference

HIC with on-

column DMT

cleavage

75% 94% 97% [10]

HIC with on-

column DMT

cleavage (scaled

up)

75% >99% 97% [10]

SPE Cartridge

(SHIMSEN Styra

HLB)

Not specified 81% Not specified [4]

HIC

(TOYOPEARL

Phenyl-650M)

~55% 99% 89% [14]

SPE Cartridge

(Clarity QSP)
Not specified ~68.8% Not specified [5]

SPE Cartridge

(Glen-Pak)
Not specified ~78.8% Not specified [5]

Experimental Protocols
Protocol 1: General On-Column Detritylation using an
SPE Cartridge
This protocol provides a general workflow for the purification of DMT-on oligonucleotides using

a reversed-phase SPE cartridge with on-column detritylation.

Cartridge Conditioning:

Wash the SPE cartridge with 1-2 column volumes of a high organic solvent like

acetonitrile.
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Equilibrate the cartridge with 2-3 column volumes of an aqueous buffer, often containing

an ion-pairing agent like 2M TEAA.[4]

Sample Loading:

Dissolve the crude DMT-on oligonucleotide in the equilibration buffer.

Load the sample onto the conditioned cartridge. The hydrophobic DMT-on oligonucleotide

will bind to the sorbent.

Wash Step 1 (Impurity Removal):

Wash the cartridge with 2-3 column volumes of a low-concentration organic solvent wash

buffer (e.g., 1.5% ammonium hydroxide or a low percentage of acetonitrile in water).[4]

This step removes hydrophilic impurities and failure sequences that are not DMT-

protected.

Detritylation (On-Column):

Pass a solution of a mild acid (e.g., 3% TFA in water) through the cartridge.[4] The DMT

cation is often visible as a transient orange color.

Allow the acid to remain in contact with the resin for a specified time (e.g., 5-10 minutes)

to ensure complete cleavage of the DMT group.

Wash Step 2 (DMT Cation and Acid Removal):

Wash the cartridge with 2-3 column volumes of water to remove the cleaved DMT cation

and any residual acid.[4]

Elution:

Elute the purified, now DMT-off, oligonucleotide using a higher concentration of organic

solvent (e.g., 20% acetonitrile in water).[4]

Post-Elution:

Dry the eluted sample, for example, by lyophilization.
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Protocol 2: Off-Column Detritylation after RP-HPLC
Purification
This protocol outlines the steps for purifying a DMT-on oligonucleotide by RP-HPLC followed by

detritylation in solution.

RP-HPLC Separation:

Equilibrate the reversed-phase column with the initial mobile phase conditions (low

organic solvent concentration).

Dissolve the crude DMT-on oligonucleotide in the mobile phase and inject it onto the

column.

Elute the bound oligonucleotides using a gradient of increasing organic solvent (e.g.,

acetonitrile) in a buffer containing an ion-pairing agent (e.g., TEAA).

Collect the fractions corresponding to the main, late-eluting peak, which is the DMT-on

product.

Sample Preparation for Detritylation:

Pool the collected fractions containing the purified DMT-on oligonucleotide.

Evaporate the organic solvent and lyophilize the sample to dryness.[8]

Detritylation (Off-Column):

Redissolve the dried oligonucleotide in a solution of 80% acetic acid in water.[8]

Incubate at room temperature for approximately 20-30 minutes.[5][8]

Precipitation and Recovery:

Add a high-salt solution (e.g., 3 M sodium acetate) followed by cold ethanol to precipitate

the now DMT-off oligonucleotide.[8]

Centrifuge to pellet the purified oligonucleotide.
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Carefully decant the supernatant containing the cleaved DMT group and other soluble

components.

Wash the pellet with cold ethanol and re-centrifuge.

Dry the final oligonucleotide pellet.
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Caption: Workflow for DMT-on oligonucleotide purification.
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Caption: Troubleshooting logic for DMT-on purification issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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